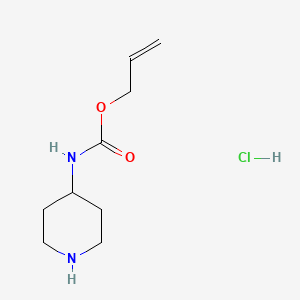

Allyl piperidin-4-ylcarbamate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

prop-2-enyl N-piperidin-4-ylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c1-2-7-13-9(12)11-8-3-5-10-6-4-8;/h2,8,10H,1,3-7H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDBHRQFVYCWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Allyl Piperidin-4-ylcarbamate Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical properties of Allyl piperidin-4-ylcarbamate hydrochloride, a versatile building block in medicinal chemistry and drug discovery. The information presented herein is curated for professionals engaged in synthetic chemistry, process development, and formulation science.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of Allyl piperidin-4-ylcarbamate. The presence of the allyl carbamate functional group on the piperidine ring offers a unique scaffold for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs).

Molecular Formula: C₉H₁₇ClN₂O₂[1]

Molecular Weight: 220.70 g/mol [1]

CAS Number: 885274-96-4[1]

Chemical Structure:

Caption: Chemical structure of this compound.

The free base, Allyl piperidin-4-ylcarbamate, has the following properties:

Physicochemical Properties

A comprehensive summary of the known and estimated physical properties of this compound is presented below.

| Property | Value | Source/Justification |

| Appearance | White to off-white crystalline solid. | Inferred from the general properties of piperidine hydrochloride salts, which are typically crystalline solids.[3] |

| Melting Point | Data not available. Expected to be significantly higher than the free base and likely to decompose upon melting. | Hydrochloride salts of amines generally have higher melting points than their corresponding free bases.[3] For example, piperidine hydrochloride has a melting point of 245-248 °C.[1] |

| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents (e.g., hexane, toluene). | Amine hydrochloride salts are generally soluble in polar solvents due to their ionic nature.[3][4] Piperidine hydrochloride is reported to be soluble in water.[1] |

| pKa | Data not available. The pKa of the piperidinium ion is approximately 11.2. | The pKa of the conjugate acid of piperidine is a well-established value.[5] |

Synthesis and Purification

The synthesis of this compound typically involves a two-step process: the protection of the 4-amino group of a suitable piperidine precursor with an allyloxycarbonyl (Alloc) group, followed by the formation of the hydrochloride salt.

Part 1: N-Allyloxycarbonyl Protection

The introduction of the Alloc protecting group is a common strategy in organic synthesis. A general and robust procedure for the N-protection of a primary amine, such as 4-aminopiperidine, is outlined below.[6]

Reaction Scheme:

Caption: General scheme for N-Alloc protection of a piperidine derivative.

Experimental Protocol:

-

Dissolution: Dissolve the 4-aminopiperidine derivative (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Basification: Add a suitable base, such as triethylamine or diisopropylethylamine (2.0-3.0 equivalents), to the solution.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add allyl chloroformate (1.1-1.5 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Hydrochloride Salt Formation

The formation of the hydrochloride salt enhances the stability and aqueous solubility of the compound.[3]

Reaction Scheme:

Caption: Formation of the hydrochloride salt.

Experimental Protocol:

-

Dissolution: Dissolve the purified Allyl piperidin-4-ylcarbamate free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution of the free base at 0 °C.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold anhydrous diethyl ether and dry it under vacuum to obtain the final product.

Spectral Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the allyl and piperidine protons.

-

Allyl Group:

-

A multiplet in the range of 5.8-6.0 ppm corresponding to the internal vinyl proton (-CH=).

-

Two multiplets or doublets of doublets between 5.1 and 5.4 ppm for the terminal vinyl protons (=CH₂).

-

A doublet around 4.5 ppm for the methylene protons adjacent to the oxygen (-O-CH₂-).

-

-

Piperidine Ring:

-

A broad multiplet for the proton at the 4-position (-CH-NH-).

-

Complex multiplets for the methylene protons of the piperidine ring, typically in the range of 1.4-3.5 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield, especially in the hydrochloride salt due to the positive charge on the nitrogen.

-

-

Carbamate and Amine Protons:

-

A broad singlet for the carbamate N-H proton.

-

In the hydrochloride salt, a broad singlet for the piperidinium N⁺H₂ protons, which may exchange with D₂O.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary structural information.

-

Allyl Group:

-

A signal around 132-134 ppm for the internal vinyl carbon (-CH=).

-

A signal around 117-119 ppm for the terminal vinyl carbon (=CH₂).

-

A signal around 65-67 ppm for the methylene carbon adjacent to the oxygen (-O-CH₂-).

-

-

Carbonyl Group:

-

A signal in the range of 155-157 ppm for the carbamate carbonyl carbon.

-

-

Piperidine Ring:

-

A signal for the carbon at the 4-position (-CH-NH-) around 45-50 ppm.

-

Signals for the other piperidine methylene carbons in the range of 30-45 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the carbamate and the piperidinium N⁺H₂.

-

C=O Stretching: A strong absorption band around 1690-1710 cm⁻¹ for the carbonyl group of the carbamate.

-

C=C Stretching: A medium intensity band around 1645 cm⁻¹ for the allyl C=C double bond.

-

C-H Stretching: Bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[2][8]

-

Avoid Inhalation, Ingestion, and Skin Contact: Avoid breathing dust, vapor, mist, or gas. Do not get in eyes, on skin, or on clothing.[2][8]

-

Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

Specific Hazards:

-

Piperidine Moiety: Piperidine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage. They can also be toxic if swallowed or inhaled.[6][10]

-

Allyl Group: Allyl-containing compounds can be irritants and sensitizers.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

Keep away from heat, sparks, and open flames.[8]

-

The hydrochloride salt is expected to be hygroscopic; store in a desiccator if necessary.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules. The piperidine scaffold is a common motif in many pharmaceuticals. The allyl carbamate group serves as a versatile protecting group for the 4-amino functionality, which can be deprotected under specific conditions to allow for further synthetic modifications. The development of novel piperidine-based compounds is an active area of research in medicinal chemistry.[10][11][12]

Conclusion

This technical guide provides a detailed overview of the physical properties, synthesis, characterization, and safe handling of this compound. While some experimental data for the hydrochloride salt is not publicly available, this document consolidates the known information and provides expert-driven estimations based on analogous compounds. This guide is intended to be a valuable resource for researchers and scientists working with this important chemical intermediate.

References

-

Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.

-

ChemicalRegister. (n.d.). Piperidin-4-yl-carbamic acid allyl ester,PIPERIDIN-4-YL-CARBAMIC ACID ALLYL ESTER HYDROCHLORIDE Suppliers & Manufacturers. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Retrieved from [Link]

- Silva, A. M., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 12(11), e0187520.

-

PubMed Central. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]

-

ResearchGate. (2017, November 2). (PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine. Retrieved from [Link]

-

PubMed. (2020, May 6). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization. Retrieved from [Link]

-

ACS Publications. (2015). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

-

PubMed. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

Sources

- 1. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. chemos.de [chemos.de]

- 7. 1023810-85-6|Allyl piperidin-4-ylcarbamate|BLD Pharm [bldpharm.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. carlroth.com [carlroth.com]

- 10. carlroth.com [carlroth.com]

- 11. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synthesis and Purification of Allyl piperidin-4-ylcarbamate hydrochloride

An In-depth Technical Guide:

Abstract

Allyl piperidin-4-ylcarbamate hydrochloride is a valuable bifunctional building block in medicinal chemistry and drug discovery, frequently utilized in the construction of complex molecular scaffolds. This technical guide provides a detailed examination of a robust and scalable synthetic route, beginning from the commercially available N-Boc-4-aminopiperidine. We delve into the causality behind experimental choices, offering not just protocols but a strategic framework for synthesis and purification. The guide covers the protection of the exocyclic amine with an allyloxycarbonyl (Alloc) group, followed by the selective deprotection of the endocyclic piperidine nitrogen and subsequent hydrochloride salt formation. Emphasis is placed on self-validating protocols, in-process controls, and high-purity isolation techniques, including precipitation and recrystallization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this key synthetic intermediate.

Introduction: A Strategic Intermediate

This compound presents a piperidine scaffold functionalized with two distinct amine-derived moieties, each with orthogonal reactivity. The secondary amine within the piperidine ring serves as a nucleophile or a basic center, while the primary amine at the C4 position is masked as a stable allyl carbamate. This "Alloc" group is a well-established protecting group that can be removed under specific, mild conditions, typically involving palladium catalysis, which do not affect many other common protecting groups like Boc or Cbz.[1][2]

This orthogonal protection scheme makes the title compound an ideal intermediate for sequential, site-selective derivatization, enabling the synthesis of complex piperidine-based structures found in numerous biologically active compounds, including CCR5 antagonists for HIV treatment.[3]

| Property | Value |

| IUPAC Name | Allyl (piperidin-4-yl)carbamate hydrochloride |

| Molecular Formula | C₉H₁₇ClN₂O₂ |

| Molecular Weight | 220.70 g/mol |

| Appearance | Typically an off-white to white solid |

| Key Functional Groups | Secondary amine (as hydrochloride), Allyl carbamate |

Synthetic Strategy and Design

A logical and efficient synthesis of a multi-functionalized molecule hinges on a sound protection group strategy. Direct allylation of 4-aminopiperidine would lead to a mixture of products due to the comparable nucleophilicity of the two nitrogen atoms. Therefore, a retrosynthetic approach dictates a strategy where one nitrogen is temporarily masked while the other is functionalized.

The chosen strategy begins with tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine), a readily available starting material where the more nucleophilic ring nitrogen is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[4] This allows for the selective functionalization of the exocyclic 4-amino group. The synthesis proceeds in two key stages:

-

Alloc Group Installation: The free amino group at the C4 position is reacted with allyl chloroformate to form the stable allyl carbamate intermediate.

-

Selective Boc Deprotection & Salt Formation: The Boc group is selectively removed under acidic conditions, which simultaneously protonates the newly liberated piperidine nitrogen to yield the target hydrochloride salt.[5][6]

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis Methodology

This section provides detailed, step-by-step protocols for the two-stage synthesis.

Stage 1: Synthesis of Allyl N-(1-(tert-butoxycarbonyl)piperidin-4-yl)carbamate

Causality & Rationale: The reaction involves the nucleophilic acyl substitution of the 4-amino group onto the electrophilic carbonyl carbon of allyl chloroformate.[7] A base, such as triethylamine (TEA) or aqueous sodium hydroxide, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The Boc group on the piperidine nitrogen remains stable under these mild basic or neutral conditions.[5]

Caption: Workflow for the synthesis of the Boc-protected intermediate.

Detailed Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add N-Boc-4-aminopiperidine (1.0 eq.). Dissolve it in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of substrate).

-

Basification: Add triethylamine (TEA) (1.2 eq.) to the solution.

-

Cooling: Cool the flask to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction with the highly reactive acid chloride.

-

Reagent Addition: Add allyl chloroformate (1.1 eq.), dissolved in a small amount of the reaction solvent, dropwise to the stirred solution over 20-30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase like 50% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove residual acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product is often a colorless oil or a white solid and may be of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Stage 2: Synthesis of this compound

Causality & Rationale: The Boc group is readily cleaved under strongly acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by the collapse of the intermediate to form the stable tert-butyl cation, carbon dioxide, and the free amine.[6] Using a solution of hydrogen chloride in an organic solvent like 1,4-dioxane is highly efficient as it serves as both the deprotecting agent and the source of the chloride counterion for the final salt.[8][9]

Detailed Experimental Protocol:

-

Setup: Dissolve the crude or purified Allyl N-(1-(tert-butoxycarbonyl)piperidin-4-yl)carbamate (1.0 eq.) from Stage 1 in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

-

Acidification: To this solution, add a 4M solution of HCl in 1,4-dioxane (4-5 eq.) at room temperature.

-

Reaction & Precipitation: Stir the mixture at room temperature. The deprotection is typically rapid (1-2 hours). Formation of a white precipitate (the hydrochloride salt) is often observed during this time.

-

Monitoring: Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

-

Isolation:

-

Upon completion, add a non-polar solvent such as diethyl ether or hexanes to the reaction mixture to fully precipitate the product.

-

Stir the resulting slurry for 30 minutes.

-

Collect the white solid by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove non-polar impurities.

-

Dry the solid under vacuum to obtain the final product, this compound.

-

Caption: Key steps in the acid-catalyzed Boc deprotection mechanism.

Part II: Purification and Characterization

Achieving high purity is critical for the use of this compound in subsequent synthetic steps. The purification strategy leverages the dramatic change in physical properties between the neutral, organic-soluble intermediate and the polar, often crystalline, hydrochloride salt.

Purification Protocols

Protocol 1: Purification by Precipitation and Washing (Standard)

This is the most direct method, integrated into the final step of the synthesis.

-

Ensure the deprotection reaction is complete.

-

Add an excess of a non-polar "anti-solvent" (typically 5-10 volumes of diethyl ether) to the reaction mixture.

-

Stir the mixture vigorously for 30-60 minutes at room temperature or in an ice bath to maximize precipitation.

-

Collect the solid by filtration through a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of cold diethyl ether. This removes any trapped starting material or organic-soluble byproducts.

-

Dry the product under high vacuum to remove all residual solvents. Purity is typically >95% with this method.

Protocol 2: Purification by Recrystallization (For High Purity)

If the material requires higher purity (>99%), recrystallization is the preferred method.

-

Solvent Selection: The ideal solvent system will fully dissolve the compound at an elevated temperature but result in poor solubility at room or lower temperatures. Common systems for hydrochloride salts include methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol/hexanes.

-

Procedure:

-

Place the crude hydrochloride salt in a flask.

-

Add a minimal amount of the more polar solvent (e.g., methanol) and heat gently to dissolve the solid completely.

-

Slowly add the less polar anti-solvent (e.g., diethyl ether) dropwise to the hot solution until it becomes slightly turbid (cloudy).

-

Add a few more drops of the polar solvent until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum.

-

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the allyl group (multiplets ~5.9 ppm, ~5.2 ppm), the piperidine ring protons, and the carbamate NH proton. The absence of the Boc group's t-butyl singlet (~1.4 ppm) confirms deprotection. |

| LC-MS | A single major peak in the chromatogram. The mass spectrum should show the [M+H]⁺ ion for the free base (C₉H₁₆N₂O₂), corresponding to an m/z of 185.13. |

| Purity (HPLC) | >95% (by precipitation), >99% (by recrystallization). |

Summary and Key Insights

The described two-step synthesis of this compound is efficient, scalable, and relies on well-understood chemical transformations.

| Stage | Starting Material | Key Reagents | Typical Yield | Expected Purity |

| 1 | N-Boc-4-aminopiperidine | Allyl Chloroformate, TEA | 85-95% | >90% (crude) |

| 2 | Stage 1 Product | 4M HCl in Dioxane | 90-98% | >95% |

Field-Proven Insights:

-

Moisture Control: Allyl chloroformate is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents for Stage 1 to prevent hydrolysis of the reagent.

-

Temperature Management: Controlling the temperature during the addition of allyl chloroformate is critical to prevent side reactions and ensure a clean product profile.

-

Deprotection Monitoring: While Boc deprotection is usually fast, its completion should always be verified. Incomplete deprotection can complicate purification, as the starting material is non-polar and will not precipitate as a salt.

-

Solvent Choice: The choice of solvent for the deprotection step can influence the physical form of the final product. Dioxane and DCM are excellent choices that facilitate easy precipitation with ether.

This comprehensive guide provides the necessary framework for the successful synthesis and purification of this compound, empowering researchers to confidently produce this versatile chemical building block for their discovery programs.

References

-

Fernandez-Forner, D., et. al. (2001). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Tetrahedron Letters, 42(27), 4471-4474. [Link]

-

LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine. Retrieved from [Link]

-

Pícha, F., et al. (2020). Boc deprotection conditions tested. ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

RuixiBio. (n.d.). CAS:358969-71-8|Allyl 4-Aminopiperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3 Reagents and conditions: i, allyl chloroformate, NaOH, 0 C;.... Retrieved from [Link]

-

ChemicalRegister. (n.d.). Piperidin-4-yl-carbamic acid allyl ester,PIPERIDIN-4-YL-CARBAMIC ACID ALLYL ESTER HYDROCHLORIDE Suppliers & Manufacturers. Retrieved from [Link]

-

LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]

- Google Patents. (n.d.). EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.

-

Cuestiones de Fisioterapia. (n.d.). Advanced Column Chromatography Techniques for Comprehensive Extraction, Isolation and Characterization of Allicin in Garlic Extr. Retrieved from [Link]

-

PubMed. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Allyl piperidin-4-ylcarbamate hydrochloride

Abstract

Solubility is a critical physicochemical property that dictates the developability and ultimate bioavailability of a potential therapeutic agent.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of Allyl piperidin-4-ylcarbamate hydrochloride (CAS Number: 885274-96-4), a piperidine-based carbamate of interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively documented in public literature, this whitepaper serves as a detailed roadmap for researchers and drug development professionals. It outlines the foundational principles, key experimental protocols, and data interpretation strategies necessary to conduct a thorough solubility assessment, ensuring scientific rigor and generating reliable data for informed decision-making in a preclinical setting.[3]

Introduction: The Significance of Solubility for a Piperidine-Based Moiety

This compound is a molecule featuring several key functional groups that influence its physicochemical properties: a piperidine ring, a carbamate linker, and an allyl group, formulated as a hydrochloride salt. The piperidine scaffold is a ubiquitous motif in pharmaceuticals, valued for its synthetic tractability and ability to interact with biological targets.[4] However, piperidine-containing compounds can often exhibit poor aqueous solubility due to the nonpolar character of the heterocyclic ring.[5]

The formulation of the active pharmaceutical ingredient (API) as a hydrochloride salt is a common strategy employed to enhance the aqueous solubility of basic compounds like those containing an amine.[6][7] The protonation of the basic piperidine nitrogen by hydrochloric acid forms an ionic salt, which is generally more water-soluble than the corresponding free base (Allyl piperidin-4-ylcarbamate, CAS: 1023810-85-6).[8][9] Understanding the extent of this solubility enhancement and its dependence on environmental factors is paramount for any drug development program.[10]

This guide will deconstruct the process of solubility determination into its core components, addressing both the "how" and the "why" of each experimental choice.

Theoretical Framework: Understanding the Nuances of Solubility

Before embarking on experimental work, it is crucial to understand the theoretical underpinnings of solubility, particularly in the context of drug discovery. The two primary types of solubility measurements are Thermodynamic and Kinetic solubility.

Thermodynamic vs. Kinetic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound. It represents the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, when the dissolved solute is in equilibrium with an excess of undissolved solid.[11] This is the 'gold standard' measurement, often determined using the shake-flask method, which requires longer incubation times (e.g., 24-72 hours) to ensure equilibrium is reached.[12][13]

Kinetic solubility , in contrast, is a measure of how readily a compound dissolves from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) upon dilution into an aqueous buffer.[14] This method is high-throughput and commonly used in early drug discovery for screening large numbers of compounds.[15] However, because it can lead to the formation of supersaturated solutions, kinetic solubility values are often higher than thermodynamic solubility and are highly dependent on the specific protocol used (e.g., incubation time, DMSO percentage).[16][17]

Distinguishing between these two is critical. A high kinetic solubility might be encouraging initially, but a low thermodynamic solubility can present significant challenges in later development stages, affecting formulation and oral bioavailability.[1]

The Critical Role of pH

For an amine hydrochloride salt like this compound, pH is arguably the most critical factor governing its aqueous solubility. The solubility of the salt is dependent on the equilibrium between the protonated (more soluble) and the free base (less soluble) forms of the piperidine nitrogen.

-

At low pH (acidic conditions): The equilibrium favors the protonated, cationic form of the piperidine ring. The compound exists predominantly as the hydrochloride salt, which is expected to have its highest solubility.

-

As pH increases (approaching the pKa of the piperidine): The piperidine begins to deprotonate, forming the neutral free base. The free base is typically less polar and thus less soluble in water, which can lead to precipitation.[18]

-

At high pH (basic conditions): The compound will exist almost entirely as the free base, likely exhibiting its lowest aqueous solubility.

Therefore, a complete solubility profile must include measurements across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to simulate conditions in the gastrointestinal tract.[14]

Experimental Protocols for Solubility Determination

This section provides detailed, step-by-step methodologies for determining both the thermodynamic and kinetic solubility of this compound.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the definitive technique for measuring equilibrium solubility.[11][16]

Objective: To determine the maximum equilibrium concentration of the compound in various aqueous buffers.

Materials:

-

This compound (solid powder)

-

Selection of aqueous buffers (e.g., Simulated Gastric Fluid pH 1.2, Acetate buffer pH 4.5, Phosphate-Buffered Saline (PBS) pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C)

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) for quantification.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1-2 mL) of the selected buffer. "Excess" means enough solid should remain visible at the end of the experiment to ensure saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C). Allow the samples to shake for at least 24 hours to ensure equilibrium is reached. A 48 or 72-hour time point can be included to confirm that the concentration is no longer changing.

-

Sample Collection: After equilibration, carefully remove the vials. Let them stand for 30 minutes to allow undissolved solids to settle.

-

Filtration: Withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. Causality Note: This step is critical to ensure that only the dissolved compound is being measured. Adsorption of the compound to the filter should be assessed and minimized.

-

Dilution: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method. A calibration curve prepared from known concentrations of the compound must be used to determine the concentration in the filtrate.

-

Reporting: Express the thermodynamic solubility in units of µg/mL or µM at the specified pH and temperature.

The following diagram illustrates the workflow for this protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility (High-Throughput Assay)

This assay is designed for rapid screening and is particularly useful in early discovery phases.[19]

Objective: To determine the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

-

This compound (as a 10 mM stock solution in 100% DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for analysis)

-

Plate reader capable of measuring turbidity or UV absorbance

-

Multichannel pipettes

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.[17]

-

Plate Setup: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well plate. A serial dilution in DMSO can be prepared to test a range of concentrations.

-

Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL of PBS for a 1:100 dilution, resulting in 1% final DMSO concentration) to each well.

-

Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., room temperature) for a defined period, typically 1-2 hours.[14]

-

Precipitation Detection: Measure the amount of precipitate formed. This can be done by:

-

Nephelometry (Turbidity): Measuring the light scattering caused by insoluble particles.

-

UV Absorbance: After filtering or centrifuging the plate to pellet the precipitate, the concentration of the compound remaining in the supernatant is measured by UV absorbance and compared to standards.[12]

-

-

Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is observed.

The diagram below outlines the kinetic solubility determination process.

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Data Presentation and Interpretation

Once generated, solubility data must be presented clearly and interpreted in the context of the project goals.

Tabulating Solubility Data

A well-structured table is the most effective way to summarize the quantitative results. The following template should be used to report the findings for this compound.

| Solubility Type | Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Thermodynamic | Deionized Water | ~5-6 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |

| Thermodynamic | 0.1 M HCl | 1.2 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |

| Thermodynamic | Acetate Buffer | 4.5 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |

| Thermodynamic | PBS | 7.4 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |

| Thermodynamic | PBS | 7.4 | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV |

| Kinetic | PBS | 7.4 | 25 | [Experimental Value] | [Calculated Value] | Turbidimetric |

| The pH of an unbuffered aqueous solution of the hydrochloride salt. |

Interpreting the pH-Solubility Profile

Plotting the thermodynamic solubility (on a log scale) against pH will generate a pH-solubility profile. For this compound, this profile is expected to be relatively flat at low pH and then decrease sharply as the pH approaches and surpasses the pKa of the piperidine nitrogen, reflecting the precipitation of the less soluble free base.[18] This profile is crucial for predicting oral absorption, as the compound will encounter a wide range of pH environments in the stomach and intestines.

Conclusion

While direct solubility data for this compound is sparse, this technical guide provides the necessary scientific foundation and validated experimental protocols for its comprehensive determination. By systematically applying the shake-flask method for thermodynamic solubility and a high-throughput assay for kinetic solubility, researchers can generate the critical data needed to advance a drug discovery program. A thorough understanding of the pH-dependent nature of this amine hydrochloride salt is essential for accurate data interpretation and for designing effective formulation strategies to overcome any potential solubility-related hurdles. The methodologies described herein represent a self-validating system for producing reliable and reproducible solubility data, forming a cornerstone of preclinical characterization.

References

-

Glomme, A., et al. (2005). A Miniaturized Shake-Flask Method for the Determination of Solubility. Journal of Pharmaceutical Sciences, 94(1), 1-8. (Sourced via general knowledge of standard methods described in search results like[16]).

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[19]

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[12]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website.[17]

-

Bergström, C. A. S., et al. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmacy and Pharmacology, 66(7), 899-918. (Sourced via general knowledge of standard methods described in search results like[11]).

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery website.[15]

-

Enamine. (n.d.). Shake-Flask Solubility Assay. Retrieved from Enamine website.[13]

-

BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Piperidine-3-carbothioamides. Retrieved from BenchChem website.[4]

-

Platforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility. Retrieved from PCBIS website.[20]

-

Drug Discovery News. (2021). Substance solubility. Retrieved from Drug Discovery News website.[3]

-

BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of 1-Carbamoylpiperidine-3-carboxylic acid. Retrieved from BenchChem website.[21]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5673.[22]

-

Drug Development & Delivery. (2023). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from Drug Development & Delivery website.[23]

-

WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. Retrieved from WuXi AppTec website.[1]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).[2]

-

WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from WuXi AppTec website.[14]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21760067, Piperidine carbamate. Retrieved from PubChem.[24]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.[10]

-

Pharmaceutical Technology. (2008). Salt Selection in Drug Development. Retrieved from Pharmaceutical Technology website.[6]

-

Kumar, L., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8534-8544.[25]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1037-1046.[26]

-

Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved from an educational resource by the Royal Society of Chemistry.[5]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1037-1046.[27]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. RJPDFT, 4(4), 183-189.[7]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from Quora.[8]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.[28]

-

ECHEMI. (n.d.). Ethyl 4-Allyl-4-piperidinecarboxylate Hydrochloride. Retrieved from ECHEMI website.[29]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS medicinal chemistry letters, 6(3), 254-255.[30]

-

Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.[18]

-

BLD Pharm. (n.d.). Allyl piperidin-4-ylcarbamate. Retrieved from BLD Pharm website.[9]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.[31]

-

Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from Chemistry LibreTexts.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 483343. Retrieved from PubChem.[32]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16213719, Allyl (2-aminoethyl)carbamate hydrochloride. Retrieved from PubChem.[33]

-

ChemicalRegister. (n.d.). PIPERIDIN-4-YL-CARBAMIC ACID ALLYL ESTER HYDROCHLORIDE. Retrieved from ChemicalRegister.[34]

-

Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Retrieved from Google Patents.[35]

-

Organic Chemistry Portal. (n.d.). Synthesis of allyl chlorides. Retrieved from Organic Chemistry Portal.[36]

-

PrepChem.com. (n.d.). Preparation of allyl chloride. Retrieved from PrepChem.com.[37]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. issr.edu.kh [issr.edu.kh]

- 6. pharmtech.com [pharmtech.com]

- 7. rjpdft.com [rjpdft.com]

- 8. quora.com [quora.com]

- 9. 1023810-85-6|Allyl piperidin-4-ylcarbamate|BLD Pharm [bldpharm.com]

- 10. ucd.ie [ucd.ie]

- 11. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. asianpubs.org [asianpubs.org]

- 23. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 24. Piperidine carbamate | C6H14N2O2 | CID 21760067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. echemi.com [echemi.com]

- 30. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. theses.gla.ac.uk [theses.gla.ac.uk]

- 32. Allyl-[1-(4-benzoimidazol-1-yl-3-methyl-3-phenyl-butyl)-piperidin-4-yl]-carbamic acid benzyl ester | C34H40N4O2 | CID 483343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. Allyl (2-aminoethyl)carbamate hydrochloride | C6H13ClN2O2 | CID 16213719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. Piperidin-4-yl-carbamic acid allyl ester,PIPERIDIN-4-YL-CARBAMIC ACID ALLYL ESTER HYDROCHLORIDE Suppliers & Manufacturers [chemicalregister.com]

- 35. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 36. Allyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 37. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Stability and Storage of Allyl piperidin-4-ylcarbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Allyl piperidin-4-ylcarbamate hydrochloride is a key chemical intermediate in contemporary pharmaceutical research and development. Its molecular architecture, featuring a piperidine scaffold, a carbamate linker, and a reactive allyl group, makes it a versatile building block for the synthesis of a diverse range of biologically active molecules. The hydrochloride salt form is intentionally designed to enhance the compound's stability and handling properties compared to its free base.[1] This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and optimal storage conditions for this compound, ensuring its integrity for research and manufacturing purposes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and storage.

| Property | Value | Source |

| Chemical Formula | C9H17ClN2O2 | [2] |

| Molecular Weight | 220.70 g/mol | [2] |

| Appearance | White to off-white solid (typical for similar compounds) | Inferred from general knowledge of hydrochloride salts |

| Solubility | Expected to be soluble in polar solvents such as water, methanol, and ethanol.[1] | Inferred from the properties of hydrochloride salts |

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by the interplay of its constituent functional groups: the carbamate, the piperidine ring, and the allyl group. The hydrochloride salt form significantly contributes to its overall stability.

The Role of the Hydrochloride Salt

The protonation of the basic piperidine nitrogen to form the hydrochloride salt is a critical factor in the compound's stability. This salt formation converts the potentially reactive free base into a more stable, crystalline solid, which is less prone to degradation.[1]

Potential Degradation Pathways

Several potential degradation pathways should be considered when working with this compound:

-

Hydrolysis: The carbamate linkage is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the molecule.

-

Oxidation: The allyl group's double bond and the piperidine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or prolonged exposure to atmospheric oxygen.

-

Reactions of the Allyl Group: The terminal double bond of the allyl group can undergo various reactions, such as addition or polymerization, particularly when exposed to heat, light, or certain catalysts.

-

Hygroscopicity and Moisture-Induced Degradation: As a salt, the compound may be hygroscopic, meaning it can absorb moisture from the atmosphere.[3] This absorbed water can act as a reagent for hydrolysis and may also lead to physical changes in the solid form.

The following diagram illustrates a potential hydrolytic degradation pathway for this compound.

Caption: Potential hydrolytic degradation of this compound.

Recommended Storage and Handling

To maintain the purity and integrity of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. Some suppliers specifically recommend this temperature range.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4] | Protects the compound from atmospheric moisture and oxygen, which can contribute to degradation. |

| Container | Tightly sealed, light-resistant container. | Prevents exposure to moisture, oxygen, and light, all of which can be detrimental to the compound's stability. |

| Location | A dry, well-ventilated area away from incompatible materials. | Ensures a safe storage environment and prevents accidental contact with substances that could induce degradation. |

Incompatible Materials

To prevent chemical reactions that could compromise the stability of the compound, avoid storage near the following:

-

Strong Oxidizing Agents: Can lead to the oxidation of the allyl group and piperidine ring.

-

Strong Acids and Bases: Can catalyze the hydrolysis of the carbamate linkage.

-

Heat and Ignition Sources: The compound may be combustible, and high temperatures can accelerate degradation.

Handling Procedures

When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) and follow standard laboratory safety procedures.

-

Personal Protective Equipment:

-

Safety glasses with side shields

-

Chemically resistant gloves

-

Laboratory coat

-

-

Handling Environment:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

-

Hygiene:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Experimental Protocols for Stability Assessment

For critical applications in drug development, it is often necessary to perform experimental studies to confirm the stability of a compound under specific conditions. A forced degradation study is a valuable tool for this purpose.

Forced Degradation Study Protocol

A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

HPLC system with a UV detector

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat if necessary to promote degradation.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80°C) in an oven.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a suitable stability-indicating HPLC method.

The following diagram illustrates the workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a valuable research chemical whose stability is critical for its successful application. By understanding its physicochemical properties, potential degradation pathways, and by adhering to the recommended storage and handling guidelines, researchers can ensure the integrity and reliability of this compound in their scientific endeavors. For GMP applications, it is imperative to conduct thorough, in-house stability studies to establish appropriate storage conditions and shelf-life.

References

-

Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University. Retrieved from [Link]

-

ChemicalRegister. (n.d.). Piperidin-4-yl-carbamic acid allyl ester, PIPERIDIN-4-YL-CARBAMIC ACID ALLYL ESTER HYDROCHLORIDE Suppliers & Manufacturers. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Piperidin-4-yl-carbamic acid allyl ester,PIPERIDIN-4-YL-CARBAMIC ACID ALLYL ESTER HYDROCHLORIDE Suppliers & Manufacturers [chemicalregister.com]

- 3. Reactions and reactivity of allyl and related carbamates. [researchspace.ukzn.ac.za]

- 4. Allyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Allyl piperidin-4-ylcarbamate hydrochloride (CAS Number: 1187927-76-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Allyl piperidin-4-ylcarbamate hydrochloride, a piperidine derivative with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer insights into its physicochemical properties, a plausible synthetic route, and its potential biological significance. This guide is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this and related compounds.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the allyl carbamate derivative of 4-aminopiperidine. The presence of the piperidine ring, a common scaffold in many pharmaceuticals, and the reactive allyl carbamate moiety make it a compound of interest for further chemical modification and biological screening.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1187927-76-9 | Internal Database |

| Molecular Formula | C9H17ClN2O2 | [1] |

| Molecular Weight | 220.70 g/mol | [1] |

| IUPAC Name | prop-2-enyl N-(piperidin-4-yl)carbamate;hydrochloride | Internal Database |

| Synonyms | Piperidin-4-yl-carbamic acid allyl ester hydrochloride | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not reported. Expected to be >150 °C for a hydrochloride salt of this nature. | N/A |

| Solubility | Soluble in water and polar protic solvents like methanol and ethanol.[2][3] Limited solubility in non-polar organic solvents. | [2][3] |

| Stability | Stable under standard laboratory conditions. Carbamates can be susceptible to hydrolysis under strong acidic or basic conditions.[4] | [4] |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the reaction of commercially available 4-aminopiperidine dihydrochloride with allyl chloroformate. This is a standard method for the formation of carbamates from amines.[5]

Proposed Synthetic Workflow

Sources

- 1. Piperidin-4-yl-carbamic acid allyl ester,PIPERIDIN-4-YL-CARBAMIC ACID ALLYL ESTER HYDROCHLORIDE Suppliers & Manufacturers [chemicalregister.com]

- 2. acs.figshare.com [acs.figshare.com]

- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Allyl Piperidin-4-ylcarbamate Hydrochloride in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl piperidin-4-ylcarbamate hydrochloride is a versatile synthetic intermediate that holds significant value in the fields of medicinal chemistry and organic synthesis. Its utility is primarily derived from the presence of two key functional moieties: the piperidine ring, a common scaffold in numerous pharmaceuticals, and the allyl carbamate (Alloc) group, which serves as a stable yet readily cleavable protecting group for the secondary amine. This guide provides a comprehensive analysis of the core reactivity and mechanistic principles governing the application of this compound in synthetic organic chemistry. The primary focus will be on its role as a protected amine building block and the detailed mechanism of its deprotection, a critical step in the synthesis of more complex molecular architectures.

Introduction: The Strategic Importance of this compound

The 4-aminopiperidine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents targeting various biological pathways.[1][2] The synthesis of complex molecules incorporating this motif often requires a strategic approach to protecting the highly nucleophilic secondary amine of the piperidine ring to prevent unwanted side reactions. This compound offers a robust solution by masking the amine functionality as an allyl carbamate.

The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a convenient starting material for multi-step syntheses. The core utility of this reagent lies in the orthogonality of the allyl carbamate protecting group, which can be selectively removed under mild conditions that do not affect other common protecting groups, such as Boc or Cbz. This allows for precise and sequential chemical modifications at different positions of a molecule.

Core Reactivity: A Tale of Two Moieties

The reactivity of allyl piperidin-4-ylcarbamate can be understood by considering its two principal components: the piperidine ring and the allyl carbamate group.

-

The Piperidine Ring: The piperidine nitrogen, once deprotected, acts as a potent nucleophile. It can readily participate in a variety of bond-forming reactions, including but not limited to:

-

N-Alkylation: Reaction with alkyl halides or other electrophilic carbon sources to introduce substituents on the nitrogen atom.

-

N-Acylation: Formation of amides through reaction with acyl chlorides, anhydrides, or carboxylic acids (often requiring activation).

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form N-substituted piperidines.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form N-aryl piperidines.

-

-

The Allyl Carbamate (Alloc) Group: The Alloc group is the cornerstone of this reagent's utility as a synthetic intermediate. It is generally stable to a range of reaction conditions, including those used for peptide coupling and mild acidic or basic treatments.[3] Its primary role is to be selectively removed at a desired stage of the synthesis.

The Central Mechanism: Palladium-Catalyzed Deprotection of the Allyl Carbamate

The key transformation and the most significant "mechanism of action" associated with allyl piperidin-4-ylcarbamate in a synthetic sequence is the palladium-catalyzed deprotection of the Alloc group to unveil the free secondary amine. This reaction proceeds through a well-established catalytic cycle that offers high efficiency and selectivity under mild conditions.

The overall deprotection reaction can be summarized as follows:

The mechanism involves several key steps:

-

Oxidative Addition: The active catalyst, a palladium(0) complex (typically Pd(PPh₃)₄ or generated in situ from a palladium(II) precursor), coordinates to the π-system of the allyl group. This is followed by an intramolecular oxidative addition, where the Pd(0) inserts into the carbon-oxygen bond of the allyl ester moiety. This step forms a cationic η³-allylpalladium(II) complex and liberates the carbamate anion.

-

Decarboxylation: The resulting carbamate anion is unstable and readily undergoes decarboxylation to release a molecule of carbon dioxide (CO₂) and the deprotected secondary amine. This step is irreversible and drives the reaction forward.

-

Nucleophilic Attack by a Scavenger: To regenerate the palladium(0) catalyst and complete the catalytic cycle, a nucleophilic "allyl scavenger" is required. The scavenger attacks the η³-allylpalladium(II) complex, transferring the allyl group from the palladium to the scavenger.

-

Reductive Elimination and Catalyst Regeneration: This nucleophilic attack facilitates the reductive elimination of the palladium, regenerating the active Pd(0) catalyst, which can then participate in a new catalytic cycle.

Commonly used allyl scavengers include:

-

Soft Nucleophiles: Such as morpholine, dimedone, or tributyltin hydride.

-

Hydride Donors: Phenylsilane (PhSiH₃) is a popular choice as it leads to the formation of volatile propene.

The choice of scavenger can influence the reaction kinetics and the ease of purification.

Below is a diagram illustrating this catalytic cycle:

Caption: Palladium-catalyzed deprotection of an allyl carbamate.

Application in a Synthetic Context: A Case Study

To illustrate the practical application of allyl piperidin-4-ylcarbamate, we will consider a hypothetical synthetic sequence for the preparation of a novel drug candidate.

Target Molecule: A substituted N-aryl-4-aminopiperidine derivative.

Synthetic Strategy: The synthesis involves the initial modification of the piperidine nitrogen, followed by deprotection of the 4-amino group and subsequent functionalization.

Experimental Protocol:

Step 1: N-Alkylation of the Piperidine Ring

-

To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride and free the secondary amine.

-

Add the desired alkylating agent, for instance, a substituted benzyl bromide (1.1 eq).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Perform an aqueous work-up and purify the product by column chromatography to yield the N-alkylated allyl piperidin-4-ylcarbamate.

Step 2: Palladium-Catalyzed Alloc Deprotection

-

Dissolve the N-alkylated intermediate (1.0 eq) in an anhydrous, deoxygenated solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add the allyl scavenger, for example, phenylsilane (3.0 eq).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be concentrated and the crude product, the free 4-amino-N-alkylpiperidine, can be either purified or used directly in the next step.

Step 3: Functionalization of the 4-Amino Group

-

The crude product from Step 2 is dissolved in a suitable solvent.

-

An electrophile, such as an acyl chloride or an isocyanate, is added to form the final N-aryl-4-acylaminopiperidine derivative.

-

The final product is purified by standard methods such as crystallization or chromatography.

Workflow Diagram:

Caption: A general synthetic workflow utilizing allyl piperidin-4-ylcarbamate.

Quantitative Data Summary

| Protecting Group | Cleavage Conditions | Orthogonality |

| Alloc | Pd(0), Nucleophilic Scavenger | High (Orthogonal to Boc, Fmoc, Cbz, most esters) |

| Boc | Acid (e.g., TFA) | Moderate (Sensitive to strong acids) |

| Cbz | Hydrogenolysis (H₂, Pd/C) | Moderate (Sensitive to catalytic reduction) |

| Fmoc | Base (e.g., Piperidine) | High (Orthogonal to acid-labile and hydrogenolysis-labile groups) |

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its primary mechanism of action revolves around the strategic use and selective removal of the allyl carbamate protecting group. The palladium-catalyzed deprotection is a mild, efficient, and highly chemoselective transformation that allows for the unmasking of the 4-aminopiperidine moiety at a desired point in a complex synthetic route. This enables chemists to perform a wide range of chemical modifications on other parts of the molecule without affecting the protected amine. A thorough understanding of the deprotection mechanism and the factors influencing its efficiency is crucial for the successful application of this reagent in the synthesis of novel chemical entities, particularly in the realm of drug discovery and development.

References

-

Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(23), 5874–5885. [Link]

-

Deng, J., Liu, Y., Wang, Z., Li, Q., Li, J., & Geng, R. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3817–3820. [Link]

Sources

- 1. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

"Allyl piperidin-4-ylcarbamate hydrochloride" potential biological activity

An In-depth Technical Guide to the Potential Biological Activity of Allyl piperidin-4-ylcarbamate hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a foundational scaffold in modern medicinal chemistry, present in a vast array of therapeutics targeting a wide range of diseases.[1][2] When combined with a carbamate functional group, this structural motif has given rise to potent modulators of key enzymatic pathways.[3] This technical guide provides a comprehensive analysis of the potential biological activities of a specific, yet underexplored molecule: this compound. Drawing from established structure-activity relationships of analogous compounds, we hypothesize its primary potential lies in the inhibition of serine hydrolases, particularly those within the endocannabinoid and cholinergic systems. This document will detail the scientific rationale, propose a robust experimental strategy for target validation, and provide detailed protocols to empower researchers in their investigation of this and similar compounds.

Introduction: Deconstructing the Molecule

This compound is a small molecule whose potential bioactivity can be inferred by examining its constituent parts: the piperidine core, the carbamate linker, and the allyl group.

-

The Piperidine Scaffold: This six-membered nitrogen-containing heterocycle is a privileged structure in drug discovery.[1] Its inclusion in a molecule can enhance "druggability" by improving metabolic stability and pharmacokinetic properties (ADME), while also providing a three-dimensional framework for precise interaction with biological targets.[2]

-

The Carbamate Moiety: Carbamates are recognized as stable and effective functional groups in medicinal chemistry.[3] They can act as mimics of peptide bonds and are crucial for interaction with enzyme active sites, often forming covalent or strong hydrogen bonds.[3] This functional group is central to the inhibitory activity of many well-known drugs.

-

The Allyl Group: The terminal allyl group (CH₂=CH-CH₂) is a reactive moiety. While it can be essential for specific interactions or covalent modification of a target, its reactivity also warrants careful toxicological assessment.[4]

Based on the prevalence of the piperidine carbamate core in established enzyme inhibitors, this guide will focus on two primary, hypothesized mechanisms of action: inhibition of endocannabinoid hydrolases and cholinesterases.

Hypothesized Biological Activity I: Modulation of the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating pain, mood, appetite, and memory. The primary enzymes responsible for the degradation of endocannabinoids are Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). Inhibition of these enzymes increases endocannabinoid levels, offering therapeutic potential.

Numerous studies have demonstrated that piperidine and piperazine carbamates are potent inhibitors of both FAAH and MAGL.[5][6] These compounds can be tuned to be selective for one enzyme or to act as dual inhibitors.[5] The piperidine ring appears to be a strict requirement for maintaining potency in this class of inhibitors.[5][7]

Proposed Mechanism of Action

We hypothesize that Allyl piperidin-4-ylcarbamate acts as an irreversible or slowly reversible inhibitor of FAAH and/or MAGL. The carbamate group is likely to interact with the catalytic serine residue within the enzyme's active site, leading to carbamoylation and inactivation of the enzyme.

Caption: Hypothesized inhibition of FAAH/MAGL by Allyl piperidin-4-ylcarbamate.

Hypothesized Biological Activity II: Cholinesterase Inhibition

The cholinergic system is vital for cognitive function, and its dysregulation is a hallmark of Alzheimer's disease. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes that degrade the neurotransmitter acetylcholine. Inhibiting these enzymes is a primary therapeutic strategy for Alzheimer's.

Derivatives of N-benzylpiperidine carbamates have shown potent, non-selective inhibitory activity against both AChE and BuChE.[8] The piperidine moiety plays a crucial role in binding to the catalytic site of these enzymes.[1] It is therefore plausible that Allyl piperidin-4-ylcarbamate could exhibit similar inhibitory properties.

Proposed Mechanism of Action

Similar to its potential action on ECS enzymes, the compound could carbamoylate the catalytic serine residue in the active site of AChE and BuChE. This would prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.

Caption: Hypothesized inhibition of cholinesterases by Allyl piperidin-4-ylcarbamate.

Proposed Experimental Validation Workflow

A multi-tiered approach is essential to validate the hypothesized activities and assess the therapeutic potential of this compound.

Caption: A streamlined workflow for evaluating the compound's biological potential.

Phase 1: Primary Enzyme Inhibition Assays

The initial step is to determine if the compound directly interacts with and inhibits the target enzymes in vitro.

4.1.1. Protocol: FAAH/MAGL Inhibition Assay (Fluorometric)

This protocol is adapted from standard methods used for screening serine hydrolase inhibitors.

-

Objective: To quantify the inhibitory potency (IC₅₀) of the test compound against human FAAH and MAGL.

-

Principle: The assay measures the hydrolysis of a fluorogenic substrate by the enzyme. Inhibition of the enzyme results in a decreased fluorescent signal.

-

Materials:

-

Recombinant human FAAH or MAGL

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA

-

FAAH substrate: Arachidonoyl-AMC

-

MAGL substrate: 4-Nitrophenyl acetate (or a fluorogenic alternative)

-

Test Compound: this compound, dissolved in DMSO

-